molecular formula C20H17NO6 B2486054 (S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid CAS No. 1008039-64-2

(S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid

Cat. No.: B2486054
CAS No.: 1008039-64-2
M. Wt: 367.357
InChI Key: FLFMAUXSEZIPNJ-UHFFFAOYSA-N
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Description

(S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-Methyl-2-oxo-2H-chromen-7-ol.

    Formation of Intermediate: This intermediate is then reacted with chloroacetic acid to form 2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)acetic acid.

    Final Step:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled temperature conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin.

    Phenylacetic Acid Derivatives: Compounds like diclofenac and ibuprofen.

Uniqueness

(S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-12-9-18(23)27-16-10-14(7-8-15(12)16)26-11-17(22)21-19(20(24)25)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFMAUXSEZIPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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